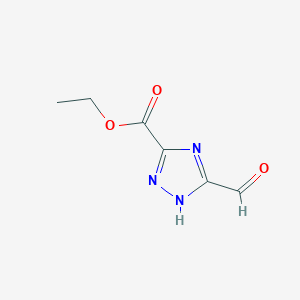

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a formyl (-CHO) group at position 5 and an ethyl carboxylate (-COOEt) moiety at position 2. The formyl group confers high reactivity, making the compound a versatile intermediate in synthesizing annulated triazoles and functionalized derivatives for pharmaceutical and agrochemical applications . Its structure allows participation in hydrogen bonding and π-interactions, influencing crystallinity and supramolecular assembly .

Properties

IUPAC Name |

ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h3H,2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZJPXHSPFPEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with ethyl formate under acidic conditions. The reaction typically proceeds via esterification, followed by formylation to introduce the formyl group at the 5-position .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the reaction between 5-amino-1,2,4-triazole-3-carboxylic acid and ethyl formate, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-carboxy-1H-1,2,4-triazole-3-carboxylate.

Reduction: Ethyl 5-hydroxymethyl-1H-1,2,4-triazole-3-carboxylate.

Substitution: Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate has potential applications in drug formulation and development. The structural characteristics of this compound allow it to serve as a precursor for synthesizing more complex molecules that may exhibit pharmacological activity. The presence of the triazole ring is noteworthy, as triazoles are known to interact with biological targets such as enzymes and receptors, which is crucial for therapeutic efficacy.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of triazole compounds can possess antimicrobial properties. For instance, a study demonstrated that modifications to the triazole structure could enhance its activity against various bacterial strains. This compound's ability to form derivatives may lead to the discovery of new antimicrobial agents.

Material Science Applications

The compound's unique structural features make it suitable for applications in material science. Triazole-based materials have been explored for their use in organic electronics and functional polymers. The ability to modify the electronic properties through substitution patterns on the triazole ring can lead to advancements in organic semiconductor technology.

Data Table: Properties of Triazole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Formyl group at position 5 | Potential use as an aldehyde precursor |

| 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | Amino group at position 5 | Increased reactivity due to amino functionality |

| Methyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate | Hydroxymethyl group at position 5 | Enhanced solubility and potential bioactivity |

Biological Studies

The compound may also be utilized in biological research to study cellular processes or protein functions. By attaching fluorescent tags or probes to the compound, researchers can track its location and activity within cells. This capability is essential for understanding the mechanisms of action of potential therapeutic agents.

Case Study: Interaction Studies

Preliminary studies suggest that this compound can interact with various biological targets. Investigating these interactions could provide insights into its mechanism of action and potential side effects when used therapeutically.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step reactions that include cycloaddition reactions with azides and β-ketoesters. The compound can undergo several chemical transformations such as acid-catalyzed hydrolysis, leading to carboxylic acids and alcohols.

Synthesis Overview

The synthetic routes often involve:

- Formation of the triazole ring

- Esterification processes

These methods are crucial for optimizing yields and achieving desired purity levels in laboratory settings.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s binding affinity to enzymes and receptors. The triazole ring’s nitrogen atoms contribute to the compound’s ability to interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The electron-withdrawing formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., condensation reactions), unlike electron-donating groups (e.g., -CH₃) .

- Biological Activity: Aryl-substituted derivatives (e.g., trimethoxyphenyl) show pronounced bioactivity, whereas the formyl analog's applications are more synthetic .

Physical and Spectral Properties

- Melting Points : Pyridinyl-substituted analogs (e.g., 1r, 1s, 1t) exhibit higher melting points (163–182°C) compared to aliphatic substituents, attributed to π-stacking and hydrogen bonding . The formyl derivative’s melting point is unreported but likely lower due to reduced symmetry .

- NMR Signatures : The formyl proton in $ ^1H $ NMR appears as a singlet near δ 9.8–10.0 ppm, distinct from pyridinyl (δ 7–9 ppm) or methyl (δ 2–3 ppm) substituents .

Notes

- Discrepancies in Data : Melting points for pyridinyl-substituted analogs (e.g., 1s) vary between sources (e.g., 180–182°C vs. 161–163°C), possibly due to polymorphism or impurities .

- Crystallographic Insights: The formyl derivative exhibits unique π-interactions (n→π*, lp···π) in its crystal structure, absent in non-aromatic analogs .

Biological Activity

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of various precursors through cycloaddition methods. A notable approach is the use of β-ketoesters and azides in a high-yielding cycloaddition reaction to form triazole derivatives. The synthesis can be summarized as follows:

- Starting Materials : β-ketoesters and azides.

- Reaction Conditions : The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).

- Yield : The product is obtained in high yield and can be purified through crystallization or extraction methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds exhibit cytotoxic activity against various cancer cell lines, including:

- Leukemia Cell Lines : Significant cytotoxic effects have been observed in K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells. For instance:

The mechanism underlying the anticancer activity involves:

- Inhibition of Key Enzymes : Similar to ribavirin, these triazole derivatives may inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide biosynthesis.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Other Biological Activities

In addition to anticancer properties, this compound exhibits other biological activities:

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects that warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

Q & A

What are the most efficient synthetic routes for preparing Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate under mild conditions (room temperature, ethanol solvent), achieving yields of 68–82% . Alternative methods involve multi-step alkylation (e.g., reacting ethyl 1-phenyl-5-oxo-triazole-3-carboxylate with α-bromoketones in DMF/CH₃CN, requiring 2–24 hours for completion) . Key factors include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (1:1.2 substrate:reagent), and base selection (K₂CO₃ for deprotonation). Lower yields in alkylation routes (~35%) may arise from competing N1 vs. N2 regioselectivity, necessitating chromatographic purification .

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

1H/13C NMR identifies substituent positions: the formyl proton appears as a singlet near δ 9.8–10.0 ppm, while the triazole ring protons resonate at δ 7.5–8.5 ppm . X-ray crystallography (e.g., using SHELXL ) confirms regiochemistry and hydrogen bonding patterns. For example, intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize crystal packing . Discrepancies between predicted (DFT) and observed (X-ray) bond lengths may indicate dynamic effects in solution, requiring combined analytical approaches.

What strategies mitigate regioselectivity challenges during N-alkylation of the triazole ring?

Alkylation at N1 vs. N2 is influenced by steric and electronic factors. Using bulky alkyl halides (e.g., i-PrI) favors N1 substitution due to reduced steric hindrance, while electron-withdrawing groups (e.g., carboxylate) direct reactivity to N2 . Kinetic control (shorter reaction times, lower temperatures) minimizes byproducts. Regioselectivity is confirmed via NOESY NMR (proximity of alkyl protons to adjacent substituents) or single-crystal diffraction .

How does the formyl group influence reactivity in downstream functionalization?

The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). However, its electron-withdrawing nature deactivates the triazole ring toward electrophilic substitution. For example, attempts to nitrate the ring may require protective group strategies (e.g., acetylation of the formyl group) . Compatibility with reducing agents (e.g., NaBH₄) must be tested to avoid over-reduction of the triazole core.

What crystallographic insights explain the compound’s solid-state stability?

X-ray studies reveal hydrogen-bonded dimers via N4–H⋯O2 interactions (2.89 Å) and π-stacking of aromatic rings (3.6–4.1 Å spacing) . Twisting of substituents (e.g., dihedral angles up to 84.8° between phenyl and triazole planes) reduces steric clashes. Hygroscopicity is minimized by hydrophobic ethyl ester groups, but storage under anhydrous conditions (desiccator, N₂ atmosphere) is recommended to prevent hydrate formation .

How should researchers address contradictory data between spectroscopic and computational models?

For example, if DFT-predicted IR bands for the formyl group (~1700 cm⁻¹) mismatch experimental data, consider solvent effects (e.g., DMSO hydrogen bonding) or tautomerism. Validate with solvent-free techniques (solid-state IR, Raman) or variable-temperature NMR to detect dynamic processes . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

What purification methods optimize recovery of high-purity product?

Column chromatography (silica gel, eluent: hexane/EtOAc/MeOH gradients) effectively separates regioisomers . For polar derivatives, recrystallization from EtOAc/cyclohexane (1:1) yields crystals suitable for X-ray analysis . Avoid aqueous workup if the compound is moisture-sensitive; instead, use anhydrous MgSO₄ for drying organic extracts .

How stable is this compound under acidic/basic conditions?

The ester group hydrolyzes under strong basic conditions (pH > 10), while the formyl group may undergo aldol condensation in basic media. Stability testing (TLC monitoring) shows decomposition at >120°C, suggesting reactions should be conducted below 80°C . For long-term storage, keep at –20°C in amber vials to prevent photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.